The compound is cataloged under CAS number 477294-97-6 and is available for non-human research applications. It falls under the category of inhibitors or agonists and is often associated with studies related to receptor modulation and potential therapeutic effects against various diseases.
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves several key steps:
Specific parameters such as temperature control during reactions and purification techniques like chromatography are crucial for obtaining high yields and purity of the final product.
The molecular structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can be represented by its structural formula:
Key structural features include:
The compound's stereochemistry plays a significant role in its biological activity and interaction with receptors.
Chemical reactions involving this compound include:
The compound's ability to undergo various transformations under physiological conditions can impact its efficacy as a therapeutic agent.
The mechanism of action for 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide primarily involves modulation of specific receptors. Studies suggest that it may act as an allosteric modulator or inhibitor depending on the target receptor.
For instance, it has shown potential interactions with sigma receptors which are involved in various neurophysiological processes. The precise binding sites and conformational changes induced by this compound are subjects of ongoing research .
The physical properties of 2-(2,5-dioxopyrrolidin-1-y)-N-[4-methoxybenzothiazole]acetamide include:
Chemical properties include reactivity towards nucleophiles due to its electrophilic centers within the dioxopyrrolidine and benzothiazole components.
This compound is primarily used in:
Research continues to explore its full potential in various therapeutic areas including neuropharmacology and oncology .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: